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molecular formula C13H13NO2 B5754995 N-benzyl-3-methylfuran-2-carboxamide

N-benzyl-3-methylfuran-2-carboxamide

Cat. No. B5754995
M. Wt: 215.25 g/mol
InChI Key: RTHZTQTZYJGDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501746B2

Procedure details

To a mixture of 3-methylfuran-2-carboxylic acid (0.79 g, 6.28 mmol), 1-hydroxybenzotriazole (1.27 g, 9.42 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (1.81 g, 9.42 mmol) in N,N-dimethylformamide (6 mL) was added N,N-diisopropylethylamine (3.30 mL, 18.94 mmol) and benzylamine (0.69 mL, 6.28 mmol). The reaction mixture was stirred for 16 hours, and then diluted with ethyl acetate (75 mL). The organic layer was washed with 10% aqueous hydrochloric acid (2×25 mL), saturated aqueous sodium bicarbonate (2×25 mL), dried over sodium sulfate, filtered and concentrated in vacuo to afford N-benzyl-3-methylfuran-2-carboxamide as a light brown solid (0.57 g, 80%): 1H NMR (300 MHz, CDCl3) δ 7.37-7.28 (m, 5H), 7.27 (d, J=1.5 Hz, 1H), 6.61 (br s, 1H), 6.34 (d, J=1.5 Hz, 1H), 4.59 (d, J=5.9 Hz, 2H), 2.42 (s, 3H); MS (ES+) m/z 216.2 (M+1).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(N(CC)C(C)C)(C)C.[CH2:41]([NH2:48])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1>CN(C)C=O.C(OCC)(=O)C>[CH2:41]([NH:48][C:7]([C:3]1[O:4][CH:5]=[CH:6][C:2]=1[CH3:1])=[O:9])[C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)O
Name
Quantity
1.27 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
1.81 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.69 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with 10% aqueous hydrochloric acid (2×25 mL), saturated aqueous sodium bicarbonate (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C=1OC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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